molecular formula C15H10Cl2N2O5 B11021634 Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B11021634
M. Wt: 369.2 g/mol
InChI Key: CEOJJLNUXCNZNV-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate is a chemical compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a carbamoyl group, and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3,5-dichloroaniline with methyl 3,5-dinitrobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-aminobenzoate

    Substitution: Methyl 3-[(3,5-dimethoxyphenyl)carbamoyl]-5-nitrobenzoate

    Hydrolysis: 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoic acid

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,5-dichlorophenyl)carbamoyl]glycinate
  • Methyl 3-[(3,5-dichlorophenyl)carbamoyl]benzoate
  • Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-4-nitrobenzoate

Uniqueness

Methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which can influence its reactivity and interactions with molecular targets. This unique structure can result in distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H10Cl2N2O5

Molecular Weight

369.2 g/mol

IUPAC Name

methyl 3-[(3,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H10Cl2N2O5/c1-24-15(21)9-2-8(3-13(4-9)19(22)23)14(20)18-12-6-10(16)5-11(17)7-12/h2-7H,1H3,(H,18,20)

InChI Key

CEOJJLNUXCNZNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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